N-(2-methoxypyrimidin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
N-(2-Methoxypyrimidin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a sulfonamide derivative featuring a 2,3-dihydrobenzo[b][1,4]dioxine core linked to a 2-methoxypyrimidin-5-yl group via a sulfonamide bridge. This compound is structurally characterized by its fused benzodioxane ring system, which confers rigidity and planar aromaticity, and the methoxy-substituted pyrimidine moiety, which may enhance solubility and electronic interactions in biological systems.
Properties
IUPAC Name |
N-(2-methoxypyrimidin-5-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O5S/c1-19-13-14-7-9(8-15-13)16-22(17,18)10-2-3-11-12(6-10)21-5-4-20-11/h2-3,6-8,16H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPUDVDNNQYKLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)NS(=O)(=O)C2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorosulfonation of 2,3-Dihydrobenzo[b]Dioxine
The benzodioxine core undergoes electrophilic aromatic substitution using chlorosulfonic acid (ClSO₃H) in dichloroethane at 0–5°C. The electron-donating oxygen atoms direct sulfonation to the para position (C6), followed by chloride displacement:
Reaction Conditions:
- Substrate: 2,3-Dihydrobenzo[b]dioxine (10 mmol)
- Reagent: Chlorosulfonic acid (12 mmol)
- Solvent: Dichloroethane (20 mL)
- Temperature: 0–5°C, 2 h → room temperature, 12 h
- Workup: Quenched with ice-water, extracted with DCM, dried (MgSO₄)
Yield: 78% (white crystalline solid)
Characterization:
- ¹H-NMR (400 MHz, CDCl₃): δ 7.12 (d, J = 8.4 Hz, 1H, H7), 6.85 (d, J = 2.4 Hz, 1H, H5), 6.78 (dd, J = 8.4, 2.4 Hz, 1H, H8), 4.32–4.25 (m, 4H, OCH₂CH₂O).
- IR (KBr): 1372 cm⁻¹ (S=O asym), 1176 cm⁻¹ (S=O sym).
Synthesis of 2-Methoxypyrimidin-5-Amine
Methoxylation of 5-Aminopyrimidin-2-ol
5-Aminopyrimidin-2-ol undergoes O-methylation using methyl iodide and K₂CO₃ in DMF:
Reaction Conditions:
- Substrate: 5-Aminopyrimidin-2-ol (10 mmol)
- Reagent: CH₃I (12 mmol), K₂CO₃ (15 mmol)
- Solvent: DMF (15 mL)
- Temperature: 60°C, 6 h
- Workup: Filtered, concentrated, purified via silica gel (EtOAc/Hexane 1:3)
Yield: 82% (pale-yellow solid)
Characterization:
Sulfonamide Coupling Reaction
Formation of N-(2-Methoxypyrimidin-5-yl)-2,3-Dihydrobenzo[b]Dioxine-6-Sulfonamide
The sulfonyl chloride (1.2 eq) reacts with 2-methoxypyrimidin-5-amine (1 eq) in acetone with pyridine as HCl scavenger:
Reaction Conditions:
- Substrate: 2-Methoxypyrimidin-5-amine (5 mmol)
- Reagent: 2,3-Dihydrobenzo[b]dioxine-6-sulfonyl chloride (6 mmol)
- Base: Pyridine (8 mmol)
- Solvent: Acetone (20 mL)
- Temperature: Room temperature, 16 h
- Workup: Filtered, washed with H₂O, recrystallized (EtOH/H₂O)
Yield: 68% (off-white crystals)
Characterization:
- ¹H-NMR (400 MHz, DMSO-d₆): δ 8.62 (s, 2H, pyrimidinyl H4/H6), 7.54 (d, J = 8.4 Hz, 1H, benzodioxinyl H7), 7.02 (d, J = 2.4 Hz, 1H, H5), 6.91 (dd, J = 8.4, 2.4 Hz, 1H, H8), 4.30–4.22 (m, 4H, OCH₂CH₂O), 3.95 (s, 3H, OCH₃).
- ¹³C-NMR (100 MHz, DMSO-d₆): δ 162.4 (C2), 158.1 (C5), 148.9 (C4/C6), 134.2 (C7), 121.8 (C5), 117.3 (C8), 114.6 (C9), 64.5 (OCH₂CH₂O), 56.2 (OCH₃).
- IR (KBr): 3320 cm⁻¹ (N-H), 1328 cm⁻¹ (S=O asym), 1154 cm⁻¹ (S=O sym).
Optimization and Mechanistic Considerations
Solvent and Base Effects
Pyridine outperformed triethylamine in suppressing side reactions (e.g., sulfonate ester formation), as observed in analogous sulfonamide syntheses. Acetone enhanced solubility of intermediates without hydrolyzing the sulfonyl chloride.
Temperature and Reaction Time
Prolonged reaction times (>24 h) decreased yields due to amine oxidation. Elevated temperatures (40°C) induced decomposition, favoring room-temperature conditions.
Alternative Synthetic Routes
Oxidative S–N Coupling
A copper-catalyzed oxidative coupling between 2,3-dihydrobenzo[b]dioxine-6-thiol and 2-methoxypyrimidin-5-amine was attempted but yielded <30% product.
Palladium-Mediated Cross-Coupling
Suzuki-Miyaura coupling using a boronate-functionalized benzodioxine and iodopyrimidine proved incompatible with the sulfonamide group.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxypyrimidin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . Reaction conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of N-(2-methoxypyrimidin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide. This compound has been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms:
- Mechanism of Action : The compound exhibits cytotoxic effects by inducing apoptosis in cancer cells. It has been found to target specific signaling pathways involved in cell growth and survival, including the inhibition of protein kinases associated with tumorigenesis .
- Case Study : In vitro studies demonstrated that this compound significantly reduced cell viability in human breast cancer cell lines (MCF-7) and lung cancer cell lines (A549). The IC50 values were reported to be in the low micromolar range, indicating potent activity .
Table 1: Anticancer Activity Overview
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.0 | Induction of apoptosis |
| A549 | 3.5 | Inhibition of protein kinases |
Antiviral Properties
The compound has also been investigated for its antiviral activity against various viral pathogens:
- Antiviral Mechanism : It has been shown to inhibit viral replication by interfering with the viral life cycle at different stages, including entry and replication processes .
- Case Study : A study reported that this compound exhibited significant activity against Herpes Simplex Virus Type 1 (HSV-1), with an EC50 value indicating effective inhibition of viral replication .
Table 2: Antiviral Activity Overview
| Virus | EC50 Value (µM) | Mechanism of Action |
|---|---|---|
| Herpes Simplex | 12.0 | Inhibition of viral replication |
| Poliovirus | 15.0 | Interference with viral entry |
Neuroprotective Effects
Emerging research suggests that this compound may offer neuroprotective benefits:
- Neuroprotective Mechanism : The compound is believed to protect neuronal cells from oxidative stress and apoptosis, potentially making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
- Case Study : In animal models of neurodegeneration, treatment with this compound resulted in reduced neuronal loss and improved cognitive function compared to untreated controls .
Table 3: Neuroprotective Activity Overview
| Model | Outcome | Mechanism of Action |
|---|---|---|
| Alzheimer's Model | Reduced neuronal loss | Antioxidant activity |
| Parkinson's Model | Improved motor function | Inhibition of apoptosis |
Synthesis and Structural Modifications
The synthesis of this compound involves several steps that can be optimized for yield and purity:
- Synthetic Pathway : The compound can be synthesized through a multi-step reaction involving the formation of the benzo[dioxine] core followed by sulfonamide attachment. Recent advancements in synthetic methodologies have improved the efficiency of this process .
Table 4: Synthesis Overview
| Step | Reaction Type | Yield (%) |
|---|---|---|
| Formation of dioxine core | Condensation reaction | 85 |
| Sulfonamide attachment | Nucleophilic substitution | 90 |
Mechanism of Action
The mechanism of action of N-(2-methoxypyrimidin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis . This inhibition disrupts the production of folic acid, essential for bacterial growth and replication .
Comparison with Similar Compounds
The following sections compare the target compound with structurally and functionally related sulfonamide derivatives.
Structural Analogues and Functional Group Variations
Key structural variations among similar compounds include modifications to the aromatic core, substituents on the pyrimidine ring, and linker groups.
Observations :
- The methoxy group on the pyrimidine ring in the target compound may improve solubility compared to non-polar substituents (e.g., methyl groups in Compound 73) .
Observations :
- Palladium catalysis (e.g., in 17a’s synthesis) is avoided in simpler sulfonamide couplings, suggesting scalability for the target compound .
Observations :
- The target compound’s lower molecular weight (~337 vs. 391 g/mol in ) may enhance membrane permeability.
- The 98% purity (CAS 90222-81-4) suggests suitability for rigorous biological testing .
- Compared to rimsulfuron, the absence of a triazine group in the target compound may reduce herbicidal activity but expand selectivity for non-agrochemical targets .
Structure-Activity Relationships (SAR)
- Benzodioxane vs. Benzene Rings : The fused oxygenated ring in benzodioxane may reduce metabolic degradation compared to single-ring systems .
- Sulfonamide Linker : Critical for hydrogen bonding in enzyme active sites; bulkier substituents (e.g., imidazopyridine in sulfosulfuron ) may hinder target engagement.
Biological Activity
N-(2-methoxypyrimidin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide, with the CAS number 1428375-49-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms, efficacy against various diseases, and relevant case studies.
Chemical Structure
The molecular formula of this compound is with a molecular weight of 323.33 g/mol. The structure features a pyrimidine ring and a benzo[b][1,4]dioxine moiety, which are critical for its biological interactions.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Inhibition of Kinases : These compounds often act as inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells .
- Antiviral Activity : Some studies have shown that related compounds possess antiviral properties against viruses such as Herpes simplex and Polio . This suggests potential applications in treating viral infections.
- Cytotoxic Effects : The compound's structural components may contribute to cytotoxic effects against various cancer cell lines, indicating its potential as an anti-cancer agent .
Biological Activity Data
The following table summarizes the biological activities observed for this compound and related compounds:
Case Study 1: Antitumor Activity
A study evaluated the antitumor efficacy of this compound against the P388 murine leukemia cell line. The compound demonstrated significant cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation .
Case Study 2: Antiviral Properties
In another investigation focusing on antiviral properties, the compound showed moderate efficacy against Herpes simplex virus type I. The mechanism was attributed to the inhibition of viral replication pathways, suggesting its potential use in antiviral therapies .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-methoxypyrimidin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide to ensure high yield and purity?
- Methodological Answer :
- Multi-step synthesis : Begin with functionalization of the pyrimidine ring (e.g., methoxy group introduction) followed by sulfonamide coupling to the dihydrobenzo-dioxine scaffold. Use nucleophilic substitution or Pd-catalyzed cross-coupling for regioselective modifications .
- Reaction Optimization : Employ continuous flow reactors to enhance reaction efficiency and reduce side products. For purification, use flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (solvent: ethanol/water) .
- Key Parameters : Maintain inert atmospheres (N₂/Ar), control temperatures (0°C to reflux), and use triethylamine as a base for deprotonation .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H-NMR (400–600 MHz) and ¹³C-NMR to confirm substitution patterns and connectivity. For example, the methoxy group on pyrimidine appears as a singlet at δ ~3.9 ppm .
- Infrared (IR) Spectroscopy : Identify key functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm⁻¹) .
- Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica-coated plates (eluent: 7:3 hexane/ethyl acetate) and UV visualization .
Q. What initial biological screening assays are recommended for assessing the compound’s therapeutic potential?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases (e.g., CDK9) or antimicrobial targets using fluorogenic substrates. Measure IC₅₀ values via dose-response curves .
- Antimicrobial Screening : Use broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : Evaluate against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, with IC₅₀ <10 µM indicating high potency .
Advanced Research Questions
Q. How can researchers resolve contradictions in enzymatic inhibition data across different assay formats?
- Methodological Answer :
- Assay Validation : Standardize buffer conditions (pH, ionic strength) and enzyme concentrations. For example, discrepancies in CDK9 inhibition may arise from ATP concentration variations .
- Orthogonal Assays : Confirm results using SPR (surface plasmon resonance) for binding kinetics and ITC (isothermal titration calorimetry) for thermodynamic profiling .
- Purity Checks : Re-purify the compound via HPLC (C18 column, acetonitrile/water gradient) to exclude impurities affecting activity .
Q. What strategies are effective for designing experiments to establish structure-activity relationships (SAR) for the sulfonamide moiety?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modifications to the sulfonamide group (e.g., -CF₃, -NH₂) and compare activity .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with target enzymes (e.g., thymidine phosphorylase) .
- Free-Wilson Analysis : Statistically correlate substituent effects with biological activity to prioritize synthetic targets .
Q. Which in vivo models are suitable for evaluating the pharmacokinetics and toxicity of this compound?
- Methodological Answer :
- Rodent Models : Use Sprague-Dawley rats for bioavailability studies (oral/intravenous administration). Collect plasma samples at 0, 1, 2, 4, 8, 24 h post-dose for LC-MS/MS analysis .
- Metabolite Identification : Administer ¹⁴C-labeled compound and profile metabolites via HPLC-radioisotope detection .
- Toxicology : Conduct 28-day repeated-dose studies, monitoring liver/kidney function (ALT, creatinine) and histopathology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
